

Physical and chemical properties of (Z)-5-decenyl acetate

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Compound of Interest

Compound Name: (Z)-5-Decenyl acetate

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(Z)-5-Decenyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Z)-5-Decenyl acetate is a significant semiochemical, primarily recognized for its role as a sex pheromone in various species of Lepidoptera. A thorough understanding of its physical and chemical properties is paramount for its application in pest management strategies, chemical ecology research, and the development of novel bioactive compounds. This technical guide provides an in-depth overview of the core physical and chemical characteristics of **(Z)-5-decenyl acetate**, detailed experimental protocols for its synthesis and analysis, and a review of its biological signaling pathway.

Physicochemical Properties

The fundamental physical and chemical properties of **(Z)-5-decenyl acetate** are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and field settings.

Identification and Structure

Property	Value
Chemical Name	[(Z)-dec-5-enyl] acetate[1][2]
Common Synonyms	cis-5-Decen-1-yl acetate, 5Z-Decenyl acetate[2][3][4]
CAS Number	67446-07-5[1][2][3][4][5][6][7]
Molecular Formula	C ₁₂ H ₂₂ O ₂ [1][2][3][4][5][6][7][8]
Molecular Weight	198.30 g/mol [1][2][3][4][5][6][8]
SMILES	CCCC/C=C\CCCCOC(=O)C[1][2]
InChIKey	VTUFOIHYMMMNM-SREVYHEPSA-N[1][2][4][7]

Physical Properties

Property	Value	Condition
Appearance	Colorless to pale yellow liquid[9]	
Boiling Point	210.5 °C[3][4][5][8]	at 760 mmHg
Density	0.886 g/cm ³ [3][4][5][6][8]	at 20 °C
Refractive Index	1.4425[3][4][5][6]	at 20 °C
Flash Point	62.2 °C[3][4][5][6]	
Vapor Pressure	0.192 mmHg[3][5]	at 25 °C
Solubility	Soluble in alcohol; Insoluble in water[9]	
Water Solubility	5.496 mg/L (estimated)[9]	at 25 °C

Chemical Properties and Reactivity

(Z)-5-Decenyl acetate is a carboxylic ester, a class of compounds known for specific reactivity patterns.[2][10] Its stability is a key consideration for its storage and use as a semiochemical.

- **Stability:** Recommended storage temperature is 2-8°C.[3][4][6] As an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield (Z)-5-decen-1-ol and acetic acid. The alkene group is also a potential site for oxidation.
- **Decomposition:** While specific data on the thermal decomposition of **(Z)-5-decenyl acetate** is limited, heating of similar acetate compounds can lead to the elimination of acetic acid and the formation of dienes. The decomposition of zinc acetate, for instance, yields acetic acid, acetone, and carbon dioxide.[11]
- **Hazard Information:** It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **(Z)-5-decenyl acetate** are essential for its research and application.

Synthesis via Wittig Reaction

The Wittig reaction is a common and effective method for the stereoselective synthesis of alkenes, including the Z-isomer of 5-decenyl acetate.[12] A generalized protocol is outlined below.

Objective: To synthesize **(Z)-5-decenyl acetate** from a C5 aldehyde and a C5 phosphonium ylide.

Materials:

- Valeraldehyde (pentanal)
- (5-Hydroxypentyl)triphenylphosphonium bromide
- Strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous solvent (e.g., tetrahydrofuran - THF)
- Acetic anhydride

- Pyridine
- Solvents for extraction and chromatography (e.g., hexane, ethyl acetate)

Protocol:

- Ylide Generation:
 - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend (5-hydroxypentyl)triphenylphosphonium bromide in anhydrous THF.
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add a strong base (e.g., n-butyllithium) dropwise while stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
 - Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Wittig Reaction:
 - Cool the ylide solution to -78°C using a dry ice/acetone bath.
 - Slowly add a solution of valeraldehyde in anhydrous THF dropwise.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Work-up and Alcohol Isolation:
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (Z)-5-decen-1-ol.

- Acetylation:
 - Dissolve the crude (Z)-5-decen-1-ol in a mixture of pyridine and a suitable solvent like dichloromethane.
 - Cool the solution to 0°C and add acetic anhydride dropwise.
 - Stir the reaction at room temperature for several hours until the starting alcohol is consumed (monitored by TLC).
 - Quench the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purification:
 - Purify the crude **(Z)-5-decenyl acetate** using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield the pure product.

Analytical Methods

GC-MS is a primary technique for the identification and quantification of volatile compounds like pheromones.

Objective: To confirm the identity and purity of synthesized **(Z)-5-decenyl acetate**.

Sample Preparation:

- Dilute a small amount of the purified product in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 ng/μL.

Instrumentation and Conditions:

- Gas Chromatograph:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
- Injector Temperature: 250°C.
- Oven Program: Start at 50-60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 250-280°C and hold for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

Expected Results:

- The mass spectrum of **(Z)-5-decenyl acetate** will show a molecular ion peak (M^+) at m/z 198.
- A characteristic fragment ion at m/z 43 corresponding to the acetyl group ($[CH_3CO]^+$) is expected to be prominent.
- Other fragmentation patterns will be consistent with the cleavage of the long alkyl chain.

NMR spectroscopy is crucial for the structural elucidation of the synthesized compound, confirming the presence of the acetate group, the Z-configured double bond, and the overall carbon skeleton.

Objective: To verify the chemical structure of **(Z)-5-decenyl acetate**.

Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl_3).

Instrumentation:

- A 300-500 MHz NMR spectrometer.

Expected ^1H NMR Chemical Shifts (in CDCl_3):

- ~5.4 ppm: Multiplet, 2H (vinylic protons, $-\text{CH}=\text{CH}-$). The coupling constant for the Z-isomer is typically smaller than for the E-isomer.
- ~4.05 ppm: Triplet, 2H (methylene protons adjacent to the acetate oxygen, $-\text{CH}_2-\text{O}-$).
- ~2.05 ppm: Singlet, 3H (methyl protons of the acetate group, $-\text{O}-\text{C}(=\text{O})-\text{CH}_3$).
- ~2.0 ppm: Multiplet, 4H (allylic protons, $=\text{CH}-\text{CH}_2-$).
- ~1.6 ppm: Multiplet, 2H (methylene protons beta to the acetate oxygen, $-\text{CH}_2-\text{CH}_2-\text{O}-$).
- ~1.3 ppm: Multiplet, 4H (other methylene protons in the alkyl chain).
- ~0.9 ppm: Triplet, 3H (terminal methyl group, $-\text{CH}_2-\text{CH}_3$).

Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

- ~171 ppm: Carbonyl carbon of the acetate group.
- ~130 ppm: Vinylic carbons ($-\text{CH}=\text{CH}-$).
- ~64 ppm: Methylene carbon adjacent to the acetate oxygen ($-\text{CH}_2-\text{O}-$).
- ~20-35 ppm: Other methylene and methyl carbons of the alkyl chain.
- ~21 ppm: Methyl carbon of the acetate group.

Biological Activity and Signaling Pathway

(Z)-5-Decenyl acetate functions as a sex pheromone, initiating a specific olfactory signaling cascade in the receiving insect, typically the male of the species.

Pheromone Reception in Lepidoptera

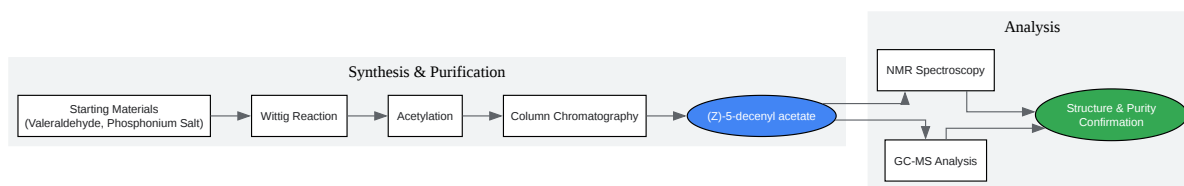
The detection of pheromones in moths occurs in specialized olfactory sensilla on the antennae.

[5] The process involves several key molecular components.[1]

- **Pheromone Binding and Transport:** Pheromone molecules enter the sensillum lymph through pores in the cuticle.[5] In the lymph, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic pheromone and transport it to the olfactory receptors.[1][4]
- **Receptor Activation:** The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[1][3] This interaction causes a conformational change in the OR.
- **Signal Transduction:** Insect ORs are ligand-gated ion channels.[13] The OR is a heterodimer composed of a specific tuning receptor protein and a co-receptor (Orco).[1][14] Upon pheromone binding, the channel opens, leading to an influx of cations (such as Na^+ and Ca^{2+}) and depolarization of the OSN membrane.[15]
- **Signal Termination:** The signal is terminated by Pheromone Degrading Enzymes (PDEs) that rapidly inactivate the pheromone molecules, allowing the system to reset for subsequent stimuli.[1]

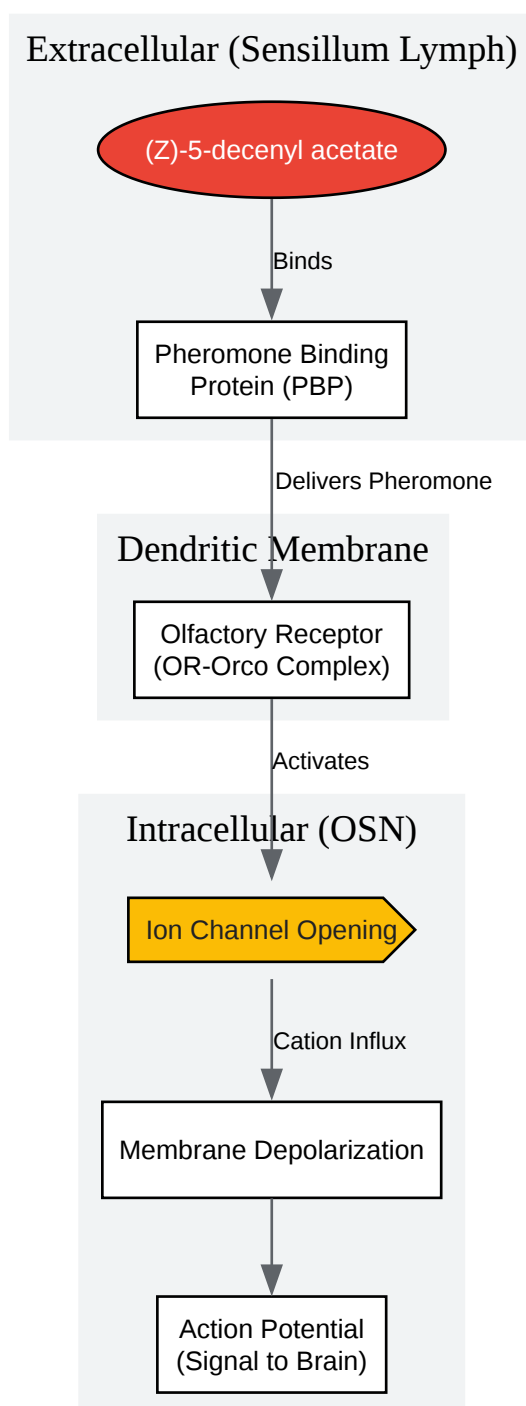
Visualizations

The following diagrams illustrate the key experimental and biological processes related to **(Z)-5-decenyl acetate**.



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General experimental workflow for the synthesis and analysis of **(Z)-5-decenyl acetate**.



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Insect olfactory signaling pathway for **(Z)-5-decenyl acetate**.

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